1-phenyl-1-thien-2-ylmethanamine
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Overview
Description
1-phenyl-1-thien-2-ylmethanamine is an organic compound that features a phenyl group and a thiophene ring connected via a methanamine linkage
Mechanism of Action
Target of Action
Phenyl(thiophen-2-yl)methanamine primarily targets Leukotriene A-4 hydrolase in humans . Leukotriene A-4 hydrolase is an enzyme that plays a crucial role in the inflammatory response of the body.
Mode of Action
It is known to interact with its target, leukotriene a-4 hydrolase
Biochemical Pathways
Given its target, it is likely to influence the leukotriene pathway, which is involved in the body’s inflammatory response .
Result of Action
Given its target, it may have potential effects on the body’s inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl(thiophen-2-yl)methanamine typically involves the reaction of thiophene derivatives with phenylmethanamine under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated thiophene reacts with phenylmethanamine in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of phenyl(thiophen-2-yl)methanamine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-phenyl-1-thien-2-ylmethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-phenyl-1-thien-2-ylmethanamine has several applications in scientific research:
Comparison with Similar Compounds
1-(4-thiophen-2-ylphenyl)methanamine: Shares a similar structure but with different substitution patterns on the phenyl ring.
N-methyl-1-(2-thiophen-2-ylphenyl)methanamine:
Uniqueness: 1-phenyl-1-thien-2-ylmethanamine is unique due to its specific arrangement of the phenyl and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing new compounds with tailored properties for various applications .
Properties
IUPAC Name |
phenyl(thiophen-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAFFFYJFXPGHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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